molecular formula C26H27N5O5 B2868299 benzyl 2-[9-(3-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate CAS No. 847176-94-7

benzyl 2-[9-(3-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate

Cat. No. B2868299
CAS RN: 847176-94-7
M. Wt: 489.532
InChI Key: IBWPATRJADTOKS-UHFFFAOYSA-N
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Description

Benzyl 2-[9-(3-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate is a useful research compound. Its molecular formula is C26H27N5O5 and its molecular weight is 489.532. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

Researchers have synthesized various derivatives and analogs of pyrimidine and purine compounds, exploring their chemical properties and potential applications. One study focused on the synthesis of novel compounds derived from visnaginone and khellinone, exhibiting anti-inflammatory and analgesic properties (A. Abu‐Hashem et al., 2020). These compounds were found to be potent cyclooxygenase inhibitors, highlighting their potential in developing new therapeutic agents.

Another study developed pyrimidin-1(2H)-ylaminofumarate derivatives, demonstrating their diverse biological and pharmacological properties through synthesis and quantum chemical calculations (Murat Saracoglu et al., 2020). This research contributes to the understanding of the molecular properties of pyrimidine derivatives, paving the way for future applications in drug design.

Pharmacological Applications

The pharmacological potential of pyrimidine and related heterocyclic compounds is vast. One research effort highlighted the synthesis of 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives, investigating their analgesic and anti-inflammatory properties (M. Zygmunt et al., 2015). These compounds were found to exhibit significant pharmacological activity, suggesting their potential as novel analgesic and anti-inflammatory agents.

Another study focused on pyrido[1,2-a]pyrimidin-4-one derivatives as selective aldose reductase inhibitors, showing antioxidant activity (C. La Motta et al., 2007). This research provides insights into the development of new drugs for treating diabetic complications, highlighting the therapeutic potential of pyrimidine derivatives.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for benzyl 2-[9-(3-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate involves the condensation of 3-methoxybenzaldehyde with 7,8-dihydro-6H-purino[7,8-a]pyrimidin-2,4-dione, followed by alkylation with benzyl bromide and acetylation with acetic anhydride.", "Starting Materials": [ "3-methoxybenzaldehyde", "7,8-dihydro-6H-purino[7,8-a]pyrimidin-2,4-dione", "benzyl bromide", "acetic anhydride", "potassium carbonate", "dimethylformamide", "chloroform", "sodium hydroxide", "water" ], "Reaction": [ "Step 1: Condensation of 3-methoxybenzaldehyde with 7,8-dihydro-6H-purino[7,8-a]pyrimidin-2,4-dione in the presence of potassium carbonate and dimethylformamide to form 9-(3-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-ol", "Step 2: Alkylation of the above product with benzyl bromide in the presence of potassium carbonate and dimethylformamide to form benzyl 9-(3-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate", "Step 3: Acetylation of the above product with acetic anhydride in the presence of sodium hydroxide and chloroform to form benzyl 2-[9-(3-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate" ] }

CAS RN

847176-94-7

Molecular Formula

C26H27N5O5

Molecular Weight

489.532

IUPAC Name

benzyl 2-[9-(3-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate

InChI

InChI=1S/C26H27N5O5/c1-17-13-29(19-10-7-11-20(12-19)35-3)25-27-23-22(30(25)14-17)24(33)31(26(34)28(23)2)15-21(32)36-16-18-8-5-4-6-9-18/h4-12,17H,13-16H2,1-3H3

InChI Key

IBWPATRJADTOKS-UHFFFAOYSA-N

SMILES

CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC(=O)OCC4=CC=CC=C4)C5=CC(=CC=C5)OC

solubility

not available

Origin of Product

United States

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